molecular formula C12H14BrN3O2S3 B2816224 2-(1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)-5-methyl-1,3,4-thiadiazole CAS No. 1396851-94-7

2-(1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)-5-methyl-1,3,4-thiadiazole

Cat. No.: B2816224
CAS No.: 1396851-94-7
M. Wt: 408.35
InChI Key: WKYIPPCNMYTDPN-UHFFFAOYSA-N
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Description

2-(1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)-5-methyl-1,3,4-thiadiazole is a complex organic compound that features a thiadiazole ring, a piperidine ring, and a bromothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)-5-methyl-1,3,4-thiadiazole typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can occur at the bromine atom, converting it to a hydrogen atom.

    Substitution: The bromine atom in the bromothiophene moiety can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include the corresponding hydrogenated derivatives.

    Substitution: Products include various substituted thiophenes.

Scientific Research Applications

2-(1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)-5-methyl-1,3,4-thiadiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.

    Industry: Used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bromothiophene moiety may interact with hydrophobic pockets in proteins, while the thiadiazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)-5-methyl-1,3,4-thiadiazole
  • 2-(1-((5-Fluorothiophen-2-yl)sulfonyl)piperidin-4-yl)-5-methyl-1,3,4-thiadiazole

Uniqueness

The presence of the bromine atom in 2-(1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)-5-methyl-1,3,4-thiadiazole imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro and fluoro analogs. This can lead to different biological activities and applications.

Properties

IUPAC Name

2-[1-(5-bromothiophen-2-yl)sulfonylpiperidin-4-yl]-5-methyl-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3O2S3/c1-8-14-15-12(19-8)9-4-6-16(7-5-9)21(17,18)11-3-2-10(13)20-11/h2-3,9H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKYIPPCNMYTDPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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